molecular formula C8H8N2O5 B11053088 4-[(E)-(hydroxyimino)methyl]-2-methoxy-6-nitrophenol

4-[(E)-(hydroxyimino)methyl]-2-methoxy-6-nitrophenol

Katalognummer B11053088
Molekulargewicht: 212.16 g/mol
InChI-Schlüssel: ZLFZPNRIGZTJQX-RUDMXATFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-(hydroxyimino)methyl]-2-methoxy-6-nitrophenol is an organic compound with a complex structure that includes a hydroxyimino group, a methoxy group, and a nitro group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(hydroxyimino)methyl]-2-methoxy-6-nitrophenol typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the phenol ring.

    Oximation: The formation of the hydroxyimino group.

These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and methoxylation processes, followed by oximation. These processes are optimized for efficiency and cost-effectiveness, often involving the use of catalysts and specific reaction conditions to maximize yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-(hydroxyimino)methyl]-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyimino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(E)-(hydroxyimino)methyl]-2-methoxy-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[(E)-(hydroxyimino)methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The nitro group can undergo redox reactions, influencing cellular processes. The methoxy group can modulate the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(E)-(hydroxyimino)methyl]-2-methoxyphenyl acetate
  • 4-[(E)-(hydroxyimino)methyl]-2-methoxyphenyl acetate

Uniqueness

4-[(E)-(hydroxyimino)methyl]-2-methoxy-6-nitrophenol is unique due to the presence of both a nitro group and a hydroxyimino group on the same phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H8N2O5

Molekulargewicht

212.16 g/mol

IUPAC-Name

4-[(E)-hydroxyiminomethyl]-2-methoxy-6-nitrophenol

InChI

InChI=1S/C8H8N2O5/c1-15-7-3-5(4-9-12)2-6(8(7)11)10(13)14/h2-4,11-12H,1H3/b9-4+

InChI-Schlüssel

ZLFZPNRIGZTJQX-RUDMXATFSA-N

Isomerische SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/O

Kanonische SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.